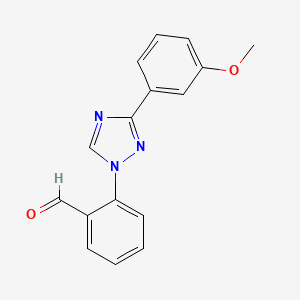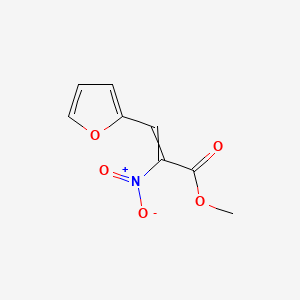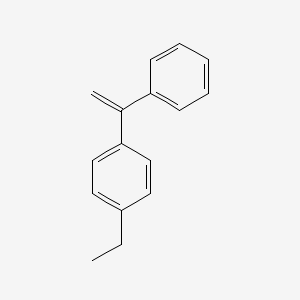
Succinic acid, methylene-, bis(p-bromophenacyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinic acid, methylene-, bis(p-bromophenacyl) ester is a chemical compound derived from succinic acid. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4, and it plays a significant role in various biological and industrial processes . The compound is an ester derivative, which means it is formed by the reaction of succinic acid with alcohols, in this case, p-bromophenacyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, methylene-, bis(p-bromophenacyl) ester typically involves the esterification of succinic acid with p-bromophenacyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Succinic acid, methylene-, bis(p-bromophenacyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms in the p-bromophenacyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted phenacyl esters.
Aplicaciones Científicas De Investigación
Succinic acid, methylene-, bis(p-bromophenacyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of succinic acid, methylene-, bis(p-bromophenacyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release succinic acid and p-bromophenacyl alcohol, which can then participate in further biochemical reactions. The bromine atoms in the p-bromophenacyl groups can also interact with biological molecules, potentially inhibiting enzymes or altering protein functions .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester groups.
Malonic acid: Another dicarboxylic acid with a similar structure but with different reactivity.
Glutaric acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.
Uniqueness
Succinic acid, methylene-, bis(p-bromophenacyl) ester is unique due to the presence of both ester and bromophenacyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
73926-97-3 |
|---|---|
Fórmula molecular |
C21H16Br2O6 |
Peso molecular |
524.2 g/mol |
Nombre IUPAC |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H16Br2O6/c1-13(21(27)29-12-19(25)15-4-8-17(23)9-5-15)10-20(26)28-11-18(24)14-2-6-16(22)7-3-14/h2-9H,1,10-12H2 |
Clave InChI |
XZPBUGYPEHGASC-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


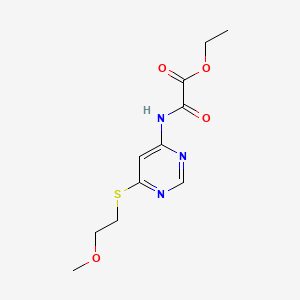

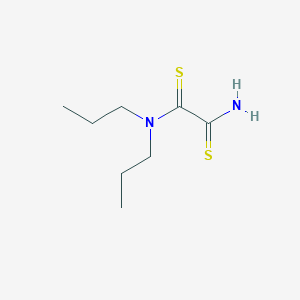
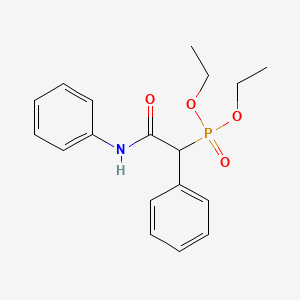
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
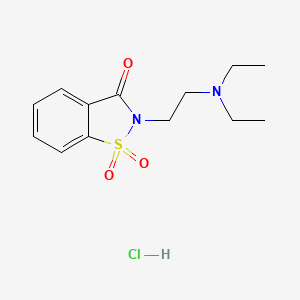
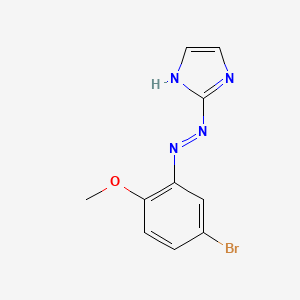
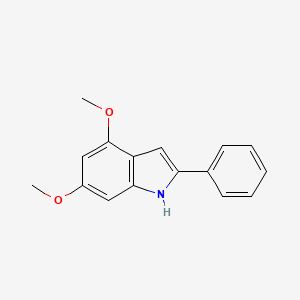
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
